molecular formula C9H11F3N2O4 B13486676 Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid

Cat. No.: B13486676
M. Wt: 268.19 g/mol
InChI Key: RJEFPTANVMBJHU-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid is a chemical compound used in scientific research. It exhibits diverse applications, from drug synthesis to organic chemistry investigations, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyanoazetidin-3-yl)acetate typically involves the reaction of 3-cyanoazetidine with methyl acetate under specific conditions. The reaction is often catalyzed by trifluoroacetic acid, which acts as a strong acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyanoazetidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, resulting in different functionalized derivatives.

Scientific Research Applications

Methyl 2-(3-cyanoazetidin-3-yl)acetate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyanoazetidin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(azetidin-3-yl)acetate: Similar structure but lacks the cyano group.

    Methyl 2-(3-cyanoazetidin-3-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.

Uniqueness

Methyl 2-(3-cyanoazetidin-3-yl)acetate is unique due to the presence of both the cyano group and the trifluoroacetic acid component. These functional groups confer distinct chemical properties, making the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C9H11F3N2O4

Molecular Weight

268.19 g/mol

IUPAC Name

methyl 2-(3-cyanoazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H10N2O2.C2HF3O2/c1-11-6(10)2-7(3-8)4-9-5-7;3-2(4,5)1(6)7/h9H,2,4-5H2,1H3;(H,6,7)

InChI Key

RJEFPTANVMBJHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)C#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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